2-Ethylbutylzinc bromide

Descripción

BenchChem offers high-quality 2-Ethylbutylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylbutylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

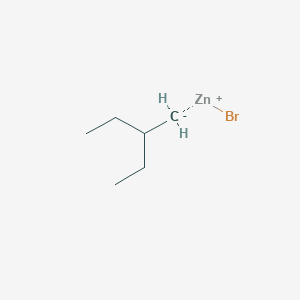

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

bromozinc(1+);3-methanidylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNDAARQTRCDDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([CH2-])CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethylbutylzinc bromide CAS number and molecular structure

An In-Depth Technical Guide to 2-Ethylbutylzinc Bromide: Synthesis, Properties, and Application in Negishi Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbutylzinc bromide (CAS No: 312693-02-0), an organozinc reagent of significant utility in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document details the reagent's physicochemical properties, a robust protocol for its preparation via activated zinc, and its primary application as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions. By elucidating the mechanistic principles and providing field-proven experimental methodologies, this guide serves as an authoritative resource for the effective and safe implementation of this versatile C(sp³)-hybridized building block in the synthesis of complex molecular architectures.

Chemical Identity & Physicochemical Properties

2-Ethylbutylzinc bromide is a heteroleptic organozinc compound, categorized by a carbon-zinc bond and a zinc-halogen bond.[1] It is not typically isolated as a pure substance but is prepared and handled as a solution, most commonly in tetrahydrofuran (THF).[2][3] Its moderate reactivity, compared to analogous Grignard or organolithium reagents, imparts a high degree of functional group tolerance, making it invaluable for multi-step synthetic campaigns.[1]

Table 1: Chemical Identifiers for 2-Ethylbutylzinc Bromide

| Identifier | Value | Source(s) |

| CAS Number | 312693-02-0 | [2][4][5] |

| Molecular Formula | C₆H₁₃BrZn | [4][5] |

| Linear Formula | (C₂H₅)₂CHCH₂ZnBr | [2] |

| Molecular Weight | 230.46 g/mol | [2][4] |

| InChI Key | UNEWQCWPYUUACG-UHFFFAOYSA-M | [2][4] |

Table 2: Physicochemical Properties & Storage

| Property | Value | Source(s) |

| Typical Appearance | Solution | [2] |

| Standard Solvent | Tetrahydrofuran (THF) | [2][3] |

| Common Concentration | 0.5 M | [2] |

| Density (of 0.5M solution) | ~0.963 g/mL at 25 °C | [2][5] |

| Boiling Point (of 0.5M solution) | ~65 °C (THF) | [2][5] |

| Storage Temperature | 2–8 °C | [2][5] |

graph molecular_structure { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes Zn [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Br [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0!"]; C1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="1.5,0!"]; C2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2.5,0.8!"]; C3 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3.8,0.4!"]; C4 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="5.1,1.0!"]; C5 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3.8,-0.4!"]; C6 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="5.1,-1.0!"];

// Bonds Zn -- Br; Zn -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C2 -- C5; C5 -- C6; }

Synthesis of 2-Ethylbutylzinc Bromide via Activated Zinc

The synthesis of alkylzinc halides is achieved through the oxidative addition of an alkyl halide to zinc metal. Standard zinc dust or powder is often unreactive. Therefore, a highly activated form of zinc, such as Rieke® Zinc, is required.[1][4] Rieke® Zinc is a highly reactive, fine black powder with a large surface area, prepared by the reduction of ZnCl₂ with an alkali metal like lithium in the presence of an electron carrier.[4][6] This high reactivity enables the direct insertion of zinc into the carbon-bromine bond of a precursor like 1-bromo-2-ethylbutane under mild conditions.[4][7]

Protocol: Negishi Coupling of 2-Ethylbutylzinc Bromide with an Aryl Bromide

This protocol is adapted from state-of-the-art methodologies for the coupling of secondary alkylzinc reagents with aryl halides and serves as a robust template. [8][9] Materials & Equipment:

-

Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)

-

In situ prepared 2-Ethylbutylzinc bromide solution (0.5 M in THF, 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

CPhos ligand (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 equiv, 4 mol%)

-

Anhydrous THF

-

Schlenk flasks, Schlenk line, syringes, cannula needles

Methodology:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), the CPhos ligand (0.04 equiv), and the aryl bromide (1.0 equiv).

-

Expertise & Experience: The choice of ligand is critical for coupling secondary alkyl groups. Bulky, electron-rich phosphine ligands like CPhos accelerate the desired reductive elimination step relative to the competing β-hydride elimination pathway, which is a major potential side reaction that leads to an undesired alkene byproduct and reduced arene.[8][9]

-

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the solids.

-

Reagent Addition: Cool the catalyst mixture to 0 °C in an ice bath. Slowly add the 0.5 M solution of 2-Ethylbutylzinc bromide (1.5 equiv) via cannula or syringe over a period of 30 minutes.

-

Causality Behind Experimental Choice: A slow, controlled addition of the organozinc reagent is crucial. This maintains a low instantaneous concentration of the nucleophile, which helps to suppress side reactions and prevents potential thermal excursions, ensuring a more selective and safer reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours, monitoring progress by TLC or GC-MS.

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.

Safety & Handling Protocols

2-Ethylbutylzinc bromide solution is classified as a hazardous material that is flammable and water-reactive. [2]It must be handled exclusively under an inert atmosphere by trained personnel.

Core Requirements:

-

Inert Atmosphere: All manipulations must be performed using a Schlenk line or in a glovebox. [10]* Dry Glassware: All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.

-

Anhydrous Solvents: Use only certified anhydrous solvents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

Quenching & Disposal

-

Residual Reagent in Flasks: Small residual amounts of the reagent in reaction flasks should be quenched carefully. In a well-ventilated fume hood, cool the flask in an ice bath and slowly add a protic solvent like isopropanol. Once the initial reaction subsides, slowly add methanol, followed by water.

-

Excess Reagent: Never quench large amounts of organometallic reagents directly with water. For destroying excess reagent, it should be added slowly to a stirred, cooled solution of isopropanol. After the reaction ceases, water can be added, followed by dilute acid to neutralize the resulting salts. [7][11]

Conclusion

2-Ethylbutylzinc bromide is a highly effective and functional-group-tolerant reagent for the introduction of the 2-ethylbutyl moiety in complex molecule synthesis. Its utility is most pronounced in palladium-catalyzed Negishi cross-coupling reactions, where it serves as a reliable C(sp³)-nucleophile. Success in its application is critically dependent on a mastery of air-sensitive handling techniques and an understanding of the reaction mechanisms to select optimal catalytic systems. When these principles are applied, 2-ethylbutylzinc bromide becomes a powerful tool for chemists in pharmaceutical and materials science research.

References

-

Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. [Link]

-

Negishi Cross-Coupling. J&K Scientific LLC. [Link]

-

Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

-

Negishi cross-coupling. Chemistry LibreTexts. [Link]

-

Organozinc chemistry. Wikipedia. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

-

Guide to Handling Rieke Zinc in THF. Rieke Metals. [Link]

-

An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. ResearchGate. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. [Link]

-

Important: Read Before Using Rieke® Zn. Rieke Metals. [Link]

-

The Negishi Coupling Reaction. Denmark Group, University of Illinois. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. 312693-02-0 CAS MSDS (2-ETHYLBUTYLZINC BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. researchgate.net [researchgate.net]

- 7. riekemetals.com [riekemetals.com]

- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]

- 11. riekemetals.com [riekemetals.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Ethylbutylzinc Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Ethylbutylzinc Bromide in Modern Synthesis

2-Ethylbutylzinc bromide, an organozinc halide, has emerged as a versatile and valuable reagent in organic synthesis. Its utility is particularly pronounced in carbon-carbon bond-forming reactions, such as the Negishi cross-coupling, due to its favorable balance of reactivity and functional group tolerance.[1] Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents exhibit a greater chemoselectivity, allowing for the synthesis of complex molecules with sensitive functional groups.[1] However, the successful application of 2-Ethylbutylzinc bromide is intrinsically linked to its stability, as degradation can lead to diminished yields, unpredictable reactivity, and the formation of unwanted byproducts. This guide will dissect the factors influencing its stability and provide evidence-based recommendations for its proper storage and handling.

The Chemical Landscape of 2-Ethylbutylzinc Bromide Solutions: More Than a Simple Monomer

A solution of 2-Ethylbutylzinc bromide in an ethereal solvent like tetrahydrofuran (THF) is not a simple dispersion of monomeric RZnBr. Instead, it exists as a dynamic equilibrium of several species, governed by the Schlenk equilibrium.[2] This equilibrium plays a crucial role in the reagent's stability and reactivity.

Figure 1: The Schlenk equilibrium for organozinc halides in solution.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of coordinating additives. The formation of the dialkylzinc species (R₂Zn) can be significant, and since dialkylzinc compounds are generally more reactive and potentially more pyrophoric than their alkylzinc halide counterparts, understanding this equilibrium is critical for safe handling.

Key Factors Influencing the Stability of 2-Ethylbutylzinc Bromide Solutions

The degradation of 2-Ethylbutylzinc bromide solutions is primarily driven by their inherent reactivity towards atmospheric components and thermal decomposition.

Sensitivity to Air and Moisture

Organozinc compounds, including 2-Ethylbutylzinc bromide, are highly sensitive to both oxygen and water.[1]

-

Reaction with Oxygen: Exposure to oxygen can lead to the formation of peroxides, which are unstable and can decompose, sometimes violently. This oxidative degradation reduces the concentration of the active reagent.

-

Reaction with Water (Hydrolysis): Protic sources, most notably moisture from the air, will rapidly protonate the carbanionic portion of the organozinc reagent, leading to the formation of 2-ethylbutane and zinc hydroxybromide. This hydrolysis is a primary cause of reagent deactivation.

Figure 2: Primary degradation pathways of 2-Ethylbutylzinc bromide upon exposure to air and moisture.

Thermal Stability

While generally more thermally stable than many organolithium reagents, alkylzinc halides can undergo decomposition at elevated temperatures. The primary thermal decomposition pathway for many alkylmetallic species is β-hydride elimination. For 2-Ethylbutylzinc bromide, this would involve the transfer of a hydride from the carbon β to the zinc atom, leading to the formation of an alkene (2-ethyl-1-butene), a zinc hydride species, and subsequently zinc bromide.

Influence of Solvent

The choice and quality of the solvent are critical for the stability of 2-Ethylbutylzinc bromide solutions. Tetrahydrofuran (THF) is a common solvent for these reagents as it effectively solvates the zinc center, contributing to the stability of the organometallic species in solution.

However, the purity of the THF is paramount. The presence of impurities such as water, peroxides, or acidic contaminants will lead to rapid degradation of the organozinc reagent. It is imperative to use anhydrous, peroxide-free solvents for both the preparation and dilution of 2-Ethylbutylzinc bromide solutions.

Light Sensitivity

While not as extensively documented as for other organometallic compounds, some organozinc reagents exhibit sensitivity to light. Photochemical decomposition can occur, leading to the formation of radical species and subsequent degradation products. To mitigate this risk, it is best practice to store solutions of 2-Ethylbutylzinc bromide in amber or opaque containers to protect them from light.

Recommended Storage and Handling Procedures

To ensure the longevity and reactivity of 2-Ethylbutylzinc bromide solutions, strict adherence to proper storage and handling protocols is essential.

Table 1: Recommended Storage Conditions for 2-Ethylbutylzinc Bromide Solutions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal decomposition pathways like β-hydride elimination. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents degradation via reaction with oxygen and atmospheric moisture. |

| Container | Amber or opaque, airtight bottles with septa | Protects from light-induced decomposition and allows for transfer under inert atmosphere. |

| Solvent | Anhydrous, peroxide-free THF | Ensures solvent compatibility and prevents degradation from reactive impurities. |

Experimental Protocol: Inert Atmosphere Handling

Due to their air and moisture sensitivity, all manipulations of 2-Ethylbutylzinc bromide solutions must be performed using standard Schlenk line or glovebox techniques.

Step-by-Step Methodology for Transferring the Reagent:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). All syringes and needles should also be dried and purged with inert gas.

-

Inert Atmosphere: The reagent bottle and the receiving flask should be under a positive pressure of an inert gas.

-

Syringe Transfer: a. Puncture the septum of the reagent bottle with a needle connected to an inert gas line to ensure a positive pressure. b. Using a clean, dry, and inert gas-purged syringe with a needle, pierce the septum of the reagent bottle. c. Slowly withdraw the desired volume of the solution. It is advisable to withdraw a small amount of the inert gas from the headspace into the syringe to create a "gas buffer." d. Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the receiving flask. e. Dispense the solution into the receiving flask.

-

Cannula Transfer (for larger volumes): a. Use a double-tipped needle (cannula) that has been dried and purged with inert gas. b. Puncture the septa of both the reagent bottle and the receiving flask with the cannula. c. Apply a slightly higher pressure of inert gas to the reagent bottle to facilitate the transfer of the solution to the receiving flask.

-

Post-Transfer: After the transfer, ensure both the reagent bottle and the receiving flask are sealed under a positive pressure of inert gas. Clean the syringe and needles immediately by rinsing with a dry, inert solvent followed by a quenching procedure.

Figure 3: Workflow for the safe handling and transfer of air-sensitive 2-Ethylbutylzinc bromide solutions.

Analytical Methods for Stability Assessment

Regularly assessing the concentration of 2-Ethylbutylzinc bromide solutions is crucial for ensuring the accuracy and reproducibility of synthetic procedures.

Titration for Concentration Determination

Titration is a common and reliable method for determining the concentration of active organometallic reagents.

Experimental Protocol: Titration with Iodine

-

Preparation: In a dry, argon-flushed flask, dissolve a known, excess amount of iodine (I₂) in anhydrous THF.

-

Reaction: Cool the iodine solution in an ice bath. Slowly add a known volume of the 2-Ethylbutylzinc bromide solution to the iodine solution. The organozinc reagent will react with the iodine.

-

Titration: Allow the reaction mixture to warm to room temperature. Titrate the excess, unreacted iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch solution as an indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.

-

Calculation: By knowing the initial amount of iodine and the amount that reacted with the sodium thiosulfate, the amount of iodine that reacted with the 2-Ethylbutylzinc bromide can be calculated, and thus the concentration of the organozinc reagent can be determined.

Spectroscopic Methods for Monitoring Degradation

While titration provides a quantitative measure of the active reagent, spectroscopic techniques can offer insights into the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the stability of 2-Ethylbutylzinc bromide solutions over time. The appearance of new signals corresponding to the hydrolysis product (2-ethylbutane) or products of β-hydride elimination can indicate degradation. NMR can also be used to study the Schlenk equilibrium in solution.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After a careful and controlled quenching of a sample of the organozinc solution, GC-MS can be used to identify and quantify volatile degradation products, such as 2-ethylbutane.

Conclusion and Best Practices Summary

The stability of 2-Ethylbutylzinc bromide solutions is a critical factor for their successful application in organic synthesis. Degradation is primarily caused by exposure to air and moisture, elevated temperatures, and light. By adhering to strict inert atmosphere handling techniques, maintaining recommended storage conditions, and regularly verifying the reagent's concentration, researchers can ensure the integrity and reactivity of this valuable synthetic tool.

Key Takeaways:

-

Always handle under an inert atmosphere.

-

Store at 2-8°C in an amber, airtight container.

-

Use only anhydrous, peroxide-free solvents.

-

Regularly titrate to confirm the concentration of active reagent.

-

Be aware of the Schlenk equilibrium and its implications for reactivity.

By implementing these best practices, scientists and drug development professionals can confidently utilize 2-Ethylbutylzinc bromide to its full potential, leading to more reliable and reproducible synthetic outcomes.

References

-

Wikipedia. Organozinc chemistry. [Link]

-

Wikipedia. Schlenk equilibrium. [Link]

-

National Center for Biotechnology Information. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]

-

ACS Publications. Kinetic Studies on the Stability and Reactivity of β-Amino Alkylzinc Iodides Derived from Amino Acids. [Link]

-

EPFL. Protocol for quenching reactive chemicals. [Link]

-

Chemistry LibreTexts. 12.1: Characterization of Organometallic Complexes. [Link]

-

Wiley Analytical Science. Using NMR to uncover a new Schlenk equilibrium. [Link]

Sources

A Legacy of Innovation: An In-depth Technical Guide to the Discovery and History of Organozinc Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery and historical development of organozinc reagents, tracing their evolution from a serendipitous 19th-century finding to their current status as indispensable tools in modern organic synthesis and drug development. We will delve into the foundational discoveries, the key scientific minds that drove progress, and the pivotal reactions that have established organozinc chemistry as a cornerstone of molecular construction.

Part 1: The Genesis of Organometallic Chemistry: Frankland's Accidental Discovery

The field of organometallic chemistry was born from an unexpected observation in 1849 by the English chemist Edward Frankland.[1][2][3] While investigating the elusive ethyl radical through the reaction of ethyl iodide with zinc metal in a sealed tube, Frankland produced a volatile, colorless liquid that spontaneously ignited in air.[2][4][5] This pyrophoric substance was diethylzinc, the first isolated organozinc compound, and its synthesis marked the dawn of a new era in chemistry.[6][7][8][9] Frankland's work, initially aimed at understanding chemical bonding, inadvertently provided the first tangible evidence of a carbon-metal bond and laid the groundwork for the theory of valence.[1][10]

Experimental Protocol: Frankland's Synthesis of Diethylzinc (Conceptual Modernization)

Disclaimer: This procedure is historically significant but hazardous. Modern synthetic methods are available and should be consulted for practical applications.

-

Apparatus: A thick-walled, sealed glass tube is charged with high-purity zinc metal foil or dust and ethyl iodide under an inert atmosphere.

-

Reaction: The sealed tube is carefully heated to approximately 150-200°C for an extended period.[2]

-

Isolation: Upon cooling, the tube is opened in a strictly controlled inert environment. The volatile diethylzinc is then isolated by distillation.

Caption: Frankland's pioneering synthesis of diethylzinc.

Part 2: From Curiosity to Utility: The Reformatsky Reaction

For several decades after Frankland's discovery, the extreme reactivity of dialkylzinc reagents limited their practical application. A major breakthrough occurred in 1887 when Russian chemist Sergey Nikolaevich Reformatsky developed a reaction that utilized an organozinc intermediate in a more controlled manner.[11][12][13] The Reformatsky reaction involves the treatment of an α-halo ester with zinc dust in the presence of an aldehyde or ketone to generate a β-hydroxy ester.[11][12][14]

The ingenuity of the Reformatsky reaction lies in the in situ formation of a zinc enolate, which is less reactive than pre-formed dialkylzincs, allowing for selective addition to carbonyl groups without attacking the ester functionality.[13][14]

Mechanism of the Reformatsky Reaction

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester, forming the Reformatsky reagent, a zinc enolate.[11][14][15]

-

Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc, followed by nucleophilic addition of the enolate to the carbonyl carbon, often proceeding through a six-membered chair-like transition state.[14]

-

Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to afford the final β-hydroxy ester.[14]

Caption: Key steps in the Reformatsky reaction mechanism.

Part 3: Building Rings with Zinc: The Simmons-Smith Reaction

In 1958, Howard E. Simmons, Jr., and Ronald D. Smith at DuPont introduced a powerful new method for the synthesis of cyclopropanes from alkenes.[16] The Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene (CH₂) group to the double bond.[17][18]

A hallmark of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[19] This is a result of a concerted mechanism where the methylene group is delivered to the same face of the double bond.

Experimental Workflow: Simmons-Smith Cyclopropanation

-

Reagent Preparation: A zinc-copper couple is activated, typically from zinc dust and a copper salt.

-

Reaction: The activated zinc-copper couple is treated with diiodomethane in an appropriate solvent to form the organozinc carbenoid.

-

Cyclopropanation: The alkene is added to the solution of the Simmons-Smith reagent, leading to the formation of the cyclopropane ring.

-

Workup: The reaction is quenched, and the product is isolated and purified.

Caption: A simplified workflow for the Simmons-Smith cyclopropanation.

Part 4: A Nobel Achievement: The Negishi Coupling

The development of transition metal-catalyzed cross-coupling reactions revolutionized organic synthesis, and the Negishi coupling, introduced by Ei-ichi Negishi in 1977, is a pillar of this field.[20] This reaction facilitates the formation of carbon-carbon bonds by coupling an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[20][21][22] For his contributions to this area, Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.[20]

The Negishi coupling is highly valued for its broad scope, enabling the coupling of sp³-, sp²-, and sp-hybridized carbon centers, and its tolerance of a wide array of functional groups.[22]

The Catalytic Cycle of the Negishi Coupling

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) species.[23]

-

Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group (R²) to the palladium center, displacing the halide.[23]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst.[23]

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Part 5: The Modern Era: Organozinc Reagents in Drug Discovery

The legacy of these foundational discoveries continues to expand. Modern organozinc chemistry is characterized by the development of highly functionalized reagents and increasingly sophisticated catalytic systems.[24] The use of highly activated "Rieke Zinc" allows for the direct formation of organozinc reagents from less reactive organic halides, tolerating sensitive functional groups like nitriles and esters.[25]

In the pharmaceutical industry, the mild reaction conditions and high functional group tolerance of organozinc reagents make them invaluable for the synthesis of complex active pharmaceutical ingredients (APIs).[26] The Negishi coupling, in particular, has had a significant impact on drug discovery, enabling the construction of intricate molecular architectures.[23][27]

Table 1: A Comparative Overview of Key Organozinc Reactions

| Reaction | Year of Discovery | Key Reagents | Core Transformation |

| Frankland's Synthesis | 1849 | Alkyl Iodide, Zinc | Formation of Dialkylzincs |

| Reformatsky Reaction | 1887 | α-Halo Ester, Zinc, Carbonyl | Synthesis of β-Hydroxy Esters |

| Simmons-Smith Reaction | 1958 | Diiodomethane, Zn-Cu Couple, Alkene | Cyclopropanation of Alkenes |

| Negishi Coupling | 1977 | Organozinc Reagent, Organic Halide, Pd/Ni Catalyst | Carbon-Carbon Bond Formation |

Conclusion

The history of organozinc reagents is a compelling narrative of scientific inquiry, from an accidental discovery to the development of some of the most powerful and versatile tools in synthetic chemistry. The unique reactivity profile of these compounds, balanced between nucleophilicity and functional group tolerance, has cemented their role in both academic research and industrial applications. As chemists continue to push the boundaries of molecular synthesis, the rich history of organozinc chemistry will undoubtedly inspire future innovations.

References

- Seyferth, D. (2001). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. Organometallics, 20(14), 2940–2955.

- Early history of zinc in organic synthesis. (n.d.). American Chemical Society.

- Organozinc chemistry. (n.d.). In Wikipedia.

- Organozinc chemistry. (n.d.). Grokipedia.

- Diethylzinc. (n.d.). In Wikipedia.

- Diethylzinc. (n.d.). Grokipedia.

- Organometallic complexes of group 12 metals (Zn). (2019).

- Exploring the Synthesis and Applications of Diethylzinc. (2026). BenchChem.

- Negishi coupling. (n.d.). Grokipedia.

- Reformatsky Reaction. (n.d.). Thermo Fisher Scientific - US.

- The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Organozinc Compounds. (2025). BenchChem.

- History. (n.d.). OpenOChem Learn.

- Negishi coupling. (n.d.). In Wikipedia.

- Reform

- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry.

- Reformatsky Reaction: Mechanism, Variations & Applic

- Negishi coupling reaction: Mechanism, popular applic

- This Day in Chemistry: Sir Edward Frankland. (2018). ReAgent Chemicals.

- Reform

- Reformatsky Reaction. (2023). Chemistry LibreTexts.

- Recent Developments in Negishi Cross-Coupling Reactions. (n.d.).

- Structural organozinc chemistry. (n.d.). Utrecht University.

- Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.

- Simmons-Smith Reaction: Definition, Mechanism, and Examples. (n.d.). Chemistry Learner.

- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.

- Simmons–Smith reaction. (n.d.). In Wikipedia.

- Organozinc Reagents. (n.d.). Sigma-Aldrich.

- Preparation and Applications of Functionalized Organozinc Compounds. (n.d.).

- Simmons-Smith Reaction. (2020). [Video]. YouTube.

- Varghese Rubert, R., & Rajan Paul, R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry, 13(3), 217-246.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. (2024). Organic Process Research & Development.

- Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. (n.d.). ChemRxiv.

- Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. (n.d.).

Sources

- 1. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. History | OpenOChem Learn [learn.openochem.org]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Diethylzinc - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Organometallic complexes of group 12 metals (Zn) [uni-due.de]

- 9. nbinno.com [nbinno.com]

- 10. reagent.co.uk [reagent.co.uk]

- 11. byjus.com [byjus.com]

- 12. psiberg.com [psiberg.com]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 18. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Negishi coupling - Wikipedia [en.wikipedia.org]

- 22. chemistnotes.com [chemistnotes.com]

- 23. books.rsc.org [books.rsc.org]

- 24. organicreactions.org [organicreactions.org]

- 25. Organozinc Reagents [sigmaaldrich.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]

A Researcher's Comprehensive Guide to the Safe Handling of 2-Ethylbutylzinc Bromide

For professionals engaged in the intricate landscape of chemical synthesis and drug development, the mastery of handling reactive organometallic reagents is paramount. Among these, organozinc compounds, such as 2-Ethylbutylzinc bromide, offer a unique combination of reactivity and functional group tolerance, making them valuable tools in carbon-carbon bond formation.[1] However, their utility is intrinsically linked to a rigorous understanding of their associated hazards and the implementation of meticulous handling protocols. This guide provides an in-depth technical overview of 2-Ethylbutylzinc bromide, focusing on its safety profile and best practices for its use in a research environment. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding.

Compound Profile and Hazard Analysis

2-Ethylbutylzinc bromide ((C₂H₅)₂CHCH₂ZnBr) is typically supplied as a 0.5 M solution in tetrahydrofuran (THF). This formulation dictates a dual consideration of hazards: those inherent to the organozinc reagent and those of the flammable and peroxide-forming solvent.

Physicochemical and Hazard Data

A summary of the key properties and hazard classifications for 2-Ethylbutylzinc bromide solution (0.5 M in THF) is presented below. This data is critical for conducting a thorough risk assessment prior to any experimental work.

| Property | Value | Source |

| CAS Number | 312693-02-0 | |

| Molecular Formula | C₆H₁₃BrZn | |

| Molecular Weight | 230.46 g/mol | |

| Appearance | Solution | N/A |

| Concentration | 0.5 M in THF | |

| Density | 0.963 g/mL at 25 °C | [2] |

| Boiling Point | 65 °C (of THF) | [2] |

| Flash Point | -17 °C (1.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | [2] |

GHS Hazard Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for 2-Ethylbutylzinc bromide solution in THF is as follows:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour | 🔥 |

| Substances and mixtures which in contact with water emit flammable gases | 2 | H261: In contact with water releases flammable gases | 🔥 |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ❗ |

| Eye Irritation | 2 | H319: Causes serious eye irritation | ❗ |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | ❗ |

| Specific target organ toxicity — Single exposure | 3 | H336: May cause drowsiness or dizziness | ❗ |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | ⚕️ |

This table synthesizes information from the Sigma-Aldrich product page.

EUH019: May form explosive peroxides. This supplementary hazard statement for the THF solvent is of critical importance.

The Cornerstone of Safety: Inert Atmosphere Operations

The fundamental principle guiding the handling of 2-Ethylbutylzinc bromide is the strict exclusion of atmospheric air and moisture. The carbon-zinc bond is highly reactive towards protic sources and oxygen. This reactivity is the basis for its utility in synthesis but also the primary source of its handling hazards. All manipulations must be performed under an inert atmosphere, such as dry argon or nitrogen, using standard Schlenk line or glovebox techniques.

The causality is straightforward: exposure to moisture will protonate the organometallic, quenching the reagent and generating 2-ethylbutane, while exposure to oxygen can lead to the formation of alkoxides and potentially pyrophoric byproducts.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the primary means of exposure prevention, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a comprehensive risk assessment of the entire experimental procedure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | Protects against splashes of the corrosive and irritating solution. A face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's resistance chart for compatibility with tetrahydrofuran. Consider wearing double gloves. | Provides a barrier against skin contact. THF can degrade some glove materials, so checking for breakthrough times is essential. Double gloving provides additional protection in case of a breach in the outer glove. |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects against splashes and in the event of a fire. The highly flammable nature of THF necessitates the use of a flame-retardant lab coat. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a potential for exposure above occupational limits, a respirator with an appropriate cartridge for organic vapors should be used. | The fume hood provides primary respiratory protection. A respirator may be necessary during large-scale operations or in the event of a spill. |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following is a generalized, step-by-step protocol for the safe transfer and use of 2-Ethylbutylzinc bromide solution. This protocol is a self-validating system, with each step designed to maintain an inert atmosphere and prevent exposure.

Protocol: Inert Atmosphere Transfer of 2-Ethylbutylzinc Bromide

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Assemble the reaction apparatus and purge with inert gas.

-

Ensure a bubbler is used to monitor inert gas flow and prevent over-pressurization.

-

Have all necessary reagents and quenching materials readily accessible within the fume hood.

-

-

Reagent Transfer:

-

The 2-Ethylbutylzinc bromide solution is typically supplied in a Sure/Seal™ bottle, which allows for transfer via syringe or cannula.

-

Syringe Transfer:

-

Select a dry, gas-tight syringe with a Luer-lock fitting and a needle of appropriate length.

-

Flush the syringe with inert gas multiple times.

-

Puncture the septum of the Sure/Seal™ bottle with the needle and pressurize the bottle with inert gas from the Schlenk line.

-

Withdraw the desired volume of the reagent.

-

To prevent drips, withdraw a small amount of inert gas into the syringe before removing it from the septum.

-

Quickly and carefully transfer the reagent to the reaction vessel by inserting the needle through a septum.

-

-

Cannula Transfer:

-

For larger volumes, a double-ended needle (cannula) transfer is recommended.

-

Pressurize the Sure/Seal™ bottle with inert gas.

-

Insert one end of the cannula through the septum of the reagent bottle and the other end through the septum of the reaction flask.

-

The pressure differential will drive the transfer of the solution.

-

-

Diagram: Inert Atmosphere Cannula Transfer

Caption: Cannula transfer workflow for air-sensitive reagents.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Use a non-reactive absorbent material, such as sand or vermiculite, to contain the spill.

-

Carefully collect the absorbed material into a sealable container.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol, followed by water), collecting all cleaning materials as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact the institution's emergency response team.

-

Provide details of the spilled material.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quenching and Waste Disposal: A Controlled Deactivation

Unused or residual 2-Ethylbutylzinc bromide must be carefully quenched before disposal. The high reactivity of the reagent necessitates a controlled deactivation process to prevent uncontrolled gas evolution and heat generation.

Protocol: Quenching of 2-Ethylbutylzinc Bromide

-

Dilution: Dilute the organozinc solution with an inert, high-boiling point solvent such as toluene or heptane in a flask under an inert atmosphere. This helps to dissipate the heat generated during quenching.

-

Cooling: Cool the diluted solution in an ice-water bath.

-

Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution.

-

Sequential Addition of More Reactive Quenchers: Once the initial reaction subsides, slowly add a more reactive alcohol, such as methanol, to ensure complete quenching.

-

Final Quench with Water: After the reaction with methanol is complete, slowly add water to hydrolyze any remaining reactive species.

-

Neutralization and Disposal: Neutralize the resulting mixture with a dilute acid (e.g., HCl) and dispose of it as hazardous aqueous waste in accordance with institutional and local regulations.

Diagram: Quenching Logic Flow

Caption: Sequential quenching protocol for reactive organometallics.

Storage and Incompatibilities

Proper storage is crucial to maintain the integrity of the reagent and prevent hazardous situations.

-

Storage Conditions: Store 2-Ethylbutylzinc bromide solution at 2-8°C in a tightly sealed container under an inert atmosphere.[2] The storage area should be a designated flammable liquids cabinet.

-

Incompatible Materials: Avoid contact with water, protic solvents (alcohols, amines), strong oxidizing agents, and acids.[3][4][5] The THF solvent is also incompatible with strong oxidizing agents and can form explosive peroxides, especially when exposed to air and light.

Conclusion

2-Ethylbutylzinc bromide is a potent synthetic tool that demands a high level of respect and meticulous handling. By understanding the inherent chemical reactivity and adhering to the principles of inert atmosphere techniques, appropriate PPE usage, and established protocols for handling, quenching, and disposal, researchers can safely harness its synthetic potential. This guide serves as a foundational resource, but it is imperative that all users consult the most up-to-date Safety Data Sheet and their institution's specific safety guidelines before commencing any work. A proactive and informed approach to safety is the bedrock of successful and responsible scientific advancement.

References

-

Angene Chemical. Safety Data Sheet. [Link]

-

Utah State University. Incompatible Chemicals. [Link]

-

St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]

-

Organic Chemistry Portal. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. [Link]

-

PubMed. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides. [Link]

-

Organic Syntheses. alkyl and alkylene bromides. [Link]

-

Royal Society of Chemistry. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. [Link]

-

DSpace@MIT. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

Organic Chemistry Portal. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. [Link]

-

Semantic Scholar. Thermal Decomposition of Brominated Butyl Rubber. [Link]

-

YouTube. Ethyl Bromide Synthesis. [Link]

-

National Institute of Standards and Technology. Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]

-

ResearchGate. Thermal Decomposition of Brominated Butyl Rubber. [Link]

-

ResearchGate. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. [Link]

-

Defense Technical Information Center. The Thermal Decomposition of 2-Ethyldecaborane. [Link]

Sources

- 1. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 312693-02-0 CAS MSDS (2-ETHYLBUTYLZINC BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

Solubility of 2-Ethylbutylzinc Bromide in Organic Solvents: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethylbutylzinc bromide, a crucial organometallic reagent in modern organic synthesis. While precise quantitative data across a wide range of solvents is not extensively published, this document synthesizes fundamental chemical principles, commercially available data, and analogous chemical systems to provide a robust framework for researchers. We will explore the theoretical underpinnings of its solubility, including the nature of the carbon-zinc bond and the critical role of solvent coordination. A qualitative and semi-quantitative solubility profile is presented, anchored by the known commercial availability of this reagent in tetrahydrofuran (THF). Most importantly, this guide provides a detailed, self-validating experimental protocol for researchers to quantitatively determine the solubility of 2-Ethylbutylzinc bromide in any solvent of interest, ensuring both safety and accuracy when handling this air- and moisture-sensitive compound.

Introduction

2-Ethylbutylzinc bromide, with the chemical formula (C₂H₅)₂CHCH₂ZnBr, is a member of the heteroleptic or organozinc halide class of reagents.[1] These compounds serve as powerful nucleophiles, most notably in palladium-catalyzed Negishi cross-coupling reactions to form new carbon-carbon bonds.[1][2][3] The utility and reactivity of organozinc reagents are profoundly influenced by their solution-state behavior, which is dictated by the choice of solvent. Understanding the factors that govern the solubility of 2-Ethylbutylzinc bromide is therefore not merely an academic exercise but a critical prerequisite for reaction design, optimization, and reproducibility. This guide offers field-proven insights into predicting, understanding, and experimentally verifying the solubility of this versatile reagent.

The Theoretical Framework of Solubility

The solubility of an organozinc halide is not a simple dissolution process but a complex interplay of coordination chemistry, equilibria, and intermolecular forces. The causality behind solvent selection stems from these fundamental principles.

The Carbon-Zinc Bond and Molecular Polarity

The bond between carbon and zinc is highly polar covalent, polarized towards the carbon atom due to the significant difference in electronegativity (C: 2.55, Zn: 1.65).[1] This gives the organic portion of the 2-Ethylbutylzinc bromide molecule a significant carbanionic character. The molecule as a whole, R-Zn-Br, is polar. This inherent polarity dictates that it will be poorly soluble in nonpolar, non-coordinating solvents like alkanes but will have a higher affinity for polar and coordinating solvents.

The Critical Role of the Solvent: Lewis Basicity

The zinc atom in 2-Ethylbutylzinc bromide is Lewis acidic, meaning it is an electron-pair acceptor. It does not achieve coordination saturation with just the alkyl and bromide ligands.[1] Consequently, solvents that are Lewis bases (electron-pair donors) are essential for solubilization.

Ethereal solvents such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are exceptionally effective. The lone pairs of electrons on the ether oxygen atom coordinate to the vacant orbitals of the zinc center. This coordination envelops the polar RZnBr species, stabilizing it in solution and preventing aggregation and precipitation.[4][5] This is analogous to the well-understood solvation of Grignard reagents in ethers.[4][5][6] The number of coordinating solvent molecules can vary, directly impacting the solution structure.[3][5]

The Schlenk Equilibrium

Similar to Grignard reagents, solutions of organozinc halides are subject to the Schlenk equilibrium.[1][6] This equilibrium describes the disproportionation of the alkylzinc halide into a dialkylzinc species and a zinc dihalide salt.

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is heavily influenced by the solvent, temperature, and the nature of the R and X groups.[4][6]

-

Dialkylzinc (R₂Zn): Species like bis(2-ethylbutyl)zinc are significantly less polar and more covalent than the parent halide. Symmetrical diorganozinc compounds can even be soluble in nonpolar solvents.[1]

-

Zinc Bromide (ZnBr₂): This inorganic salt is highly polar and requires strong coordination from the solvent to remain in solution.

In strongly coordinating solvents like THF, all three species can be solvated and exist in equilibrium. The presence of these different species can affect the reagent's overall solubility and reactivity.[7]

Caption: Fig 1. The Schlenk Equilibrium for Organozinc Halides in Solution.

Solubility Profile in Common Organic Solvents

While exhaustive quantitative data is scarce, a reliable solubility profile can be constructed from commercial product data, chemical principles, and documented behavior of analogous reagents. The primary data point is the commercial availability of 2-Ethylbutylzinc bromide as a 0.5 M solution in THF, indicating its solubility is at least this high under typical storage conditions (2-8°C).[8]

Table 1: Solubility Characteristics of 2-Ethylbutylzinc Bromide

| Solvent Class | Example Solvent | Solubility Classification | Quantitative Data | Rationale & Expert Insights |

| Ethers | Tetrahydrofuran (THF) | High | ≥ 0.5 M[8] | Industry Standard. THF is an excellent Lewis base, effectively solvating the Lewis acidic zinc center. It supports the Schlenk equilibrium, keeping all species in solution. This is the most common solvent for preparing, storing, and using this reagent.[9][10] |

| 2-Methyltetrahydrofuran (2-MeTHF) | High | Likely similar to THF | A greener alternative to THF with a higher boiling point. Its solvating properties are very similar to THF. | |

| Diethyl Ether (Et₂O) | Moderate to High | Likely soluble | A less effective Lewis base than THF. Solubility may be slightly lower, and solutions may be less stable over time. The Schlenk equilibrium may be shifted compared to THF.[4] | |

| Hydrocarbons | Toluene | Low to Very Low | Insoluble for practical use | Toluene is non-coordinating. It cannot solvate the polar R-Zn-Br species, leading to aggregation and precipitation. While the R₂Zn component of the Schlenk equilibrium might be soluble, the overall reagent is not. |

| Heptane / Hexane | Very Low / Insoluble | Insoluble | Nonpolar and non-coordinating. Completely unsuitable as a primary solvent for organozinc halides. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Moderate / Reactive | Not recommended as primary | While polar, DMF can react with organometallic reagents. It is sometimes used as a co-solvent in reactions like Negishi coupling to enhance reactivity but is generally not used for storage due to potential decomposition.[9] |

Practical Implications for Chemical Synthesis

The choice of solvent is a critical parameter that extends beyond simple dissolution.

-

Reagent Stability: Solutions in highly coordinating ethers like THF are generally stable when stored under an inert atmosphere (N₂ or Ar) and refrigerated. In poorly coordinating solvents, the reagent will rapidly precipitate or decompose.

-

Reaction Kinetics: The solvent directly impacts the nature of the organozinc species in solution. The presence of additives like lithium salts can break up aggregates, forming more reactive monomeric "zincate" species that accelerate cross-coupling reactions.[11] The solvent's ability to support these species is key.

-

Optimizing Negishi Coupling: While THF is a reliable starting point, some transformations benefit from co-solvents. For example, mixtures of THF and more polar solvents like N-methyl-2-pyrrolidone (NMP) have been shown to improve yields in certain Negishi couplings, likely by facilitating the key transmetalation step in the catalytic cycle.[10]

Caption: Fig 2. Key Factors Influencing Organozinc Halide Solubility.

Experimental Protocol: Determining Solubility

This protocol provides a reliable method for determining the saturation concentration of 2-Ethylbutylzinc bromide in a given anhydrous solvent. It must be performed by trained personnel using appropriate air-free techniques (Schlenk line or inert-atmosphere glovebox).

Safety & Pre-Requisites

-

Pyrophoric & Air-Sensitive: 2-Ethylbutylzinc bromide and its solutions can be pyrophoric.[1] All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[12]

-

Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety glasses, and appropriate gloves.

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under vacuum or inert gas), and solvents must be anhydrous.

-

Reagent Source: Start with a commercially available solution of known concentration (e.g., 0.5 M 2-Ethylbutylzinc bromide in THF).

Step-by-Step Methodology

-

Preparation:

-

In a glovebox or on a Schlenk line, place a small, tared vial with a magnetic stir bar.

-

Record the exact mass of the empty vial (M_vial).

-

-

Solvent Removal:

-

Using a gas-tight syringe, transfer a precise volume (e.g., 5.00 mL) of the stock 0.5 M 2-Ethylbutylzinc bromide solution into the tared vial.

-

Slowly remove the THF solvent in vacuo at room temperature with gentle stirring. Avoid heating, which can cause decomposition. The goal is to obtain the neat 2-Ethylbutylzinc bromide as a viscous oil or solid residue.

-

Once the residue is at a constant weight, re-weigh the vial (M_total). The mass of the reagent is M_reagent = M_total - M_vial.

-

-

Titration with New Solvent:

-

Using a gas-tight syringe, add the new anhydrous solvent to be tested (e.g., 2-MeTHF) to the vial in small, precise increments (e.g., 0.20 mL).

-

After each addition, stir the mixture vigorously for several minutes until the reagent either fully dissolves or it is clear that undissolved material remains.

-

Continue adding solvent increments and stirring until the entire residue is completely dissolved, forming a clear, homogeneous solution.

-

-

Calculation:

-

Record the total volume of the new solvent added (V_solvent) required for complete dissolution.

-

The solubility (S) in Molarity (mol/L) is calculated as:

S = (M_reagent / MW) / (V_solvent / 1000)

Where:

-

M_reagent is the mass of the reagent in grams (g).

-

MW is the molecular weight of 2-Ethylbutylzinc bromide (230.46 g/mol ).

-

V_solvent is the total volume of new solvent added in milliliters (mL).

-

-

-

Verification (Optional but Recommended):

-

Take a small, known volume of the newly prepared saturated solution and quench it carefully with a known excess of I₂ solution in THF.

-

Titrate the remaining I₂ with a standardized sodium thiosulfate solution to determine the amount of I₂ consumed. This allows for back-calculation of the organozinc concentration, verifying the result from the dissolution method.

-

Caption: Fig 3. Experimental Workflow for Solubility Determination.

Conclusion

The solubility of 2-Ethylbutylzinc bromide is fundamentally governed by Lewis acid-base interactions with the solvent. Coordinating ethereal solvents, particularly THF, are optimal for achieving high concentrations (≥0.5 M) required for synthetic applications. Non-coordinating hydrocarbon solvents are unsuitable. While a comprehensive database of quantitative solubility is not publicly available, the theoretical principles and the detailed experimental protocol provided in this guide empower researchers to make informed decisions on solvent selection and to precisely and safely determine solubility data tailored to their specific experimental needs. This foundational knowledge is crucial for the successful design, optimization, and scale-up of reactions involving this important organometallic reagent.

References

-

Wikipedia. Organozinc chemistry. [Link]

-

Rio, J., et al. (2022). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. European Journal of Organic Chemistry. [Link]

-

McCrory, C. L., et al. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. ACS Catalysis. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Wikipedia. Schlenk equilibrium. [Link]

-

Hassan, J., et al. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters. [Link]

-

Wipf, P. (2005). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

American Chemical Society. The Grignard Reagents. Organometallics. [Link]

-

Rieke, R. D., et al. (1991). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides. The Journal of Organic Chemistry. [Link]

-

Neufeld, R., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Reddit r/Chempros. Preparation of (as pure as possible) aryl zinc halide reagent in THF. [Link]

-

Jacquet, P., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link]

-

Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. n-HEXYL BROMIDE. [Link]

-

University of Illinois. Handling air-sensitive reagents. Technical Bulletin AL-134. [Link]

-

Neilson, R. H. The Manipulation of Air-Sensitive Compounds. [Link]

-

Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois. [Link]

-

Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

-

Lipshutz, B. H., et al. (2019). Negishi couplings in organic solvents vs. those “in water.”. ResearchGate. [Link]

-

PubChem. Ethyl Bromide. National Center for Biotechnology Information. [Link]

-

ChemBK. Bromine. [Link]

-

Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-ETHYLBUTYLZINC BROMIDE CAS#: 312693-02-0 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Notes and Protocols for 2-Ethylbutylzinc Bromide in Negishi Cross-Coupling Reactions

Introduction: The Strategic Value of Branched Alkyl Chains

The Negishi cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction couples organozinc compounds with organic halides, providing a powerful tool for constructing complex molecular architectures.[1] While the coupling of sp²-hybridized centers is well-established, the formation of C(sp³)–C(sp²) bonds using alkylzinc reagents presents unique challenges and opportunities, particularly in the fields of pharmaceutical and materials science.[3][4]

The 2-ethylbutyl moiety is a key structural motif found in numerous biologically active molecules and advanced materials. Its branched nature can enhance metabolic stability, improve solubility, and modulate binding interactions. 2-Ethylbutylzinc bromide serves as a direct and reliable precursor for introducing this valuable fragment. This guide provides a comprehensive overview, field-proven protocols, and mechanistic insights for the successful application of 2-Ethylbutylzinc bromide in Negishi cross-coupling reactions.

Mechanistic Cornerstone: The Negishi Catalytic Cycle

The efficacy of the Negishi coupling hinges on a well-defined catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

-

Transmetalation: The organozinc reagent (R-ZnBr) exchanges its organic group with the halide on the palladium center. This is often the rate-determining step and is facilitated by the high nucleophilicity of the organozinc species.[6]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5]

A critical challenge in couplings with alkylzinc reagents, particularly secondary ones, is the competing side reaction of β-hydride elimination.[7] This process leads to the formation of alkenes and reduced arenes. Although 2-Ethylbutylzinc bromide is a primary alkylzinc reagent, its β-branched structure can influence reaction kinetics. The choice of a suitable ligand is therefore crucial to promote the desired reductive elimination pathway over any potential side reactions, ensuring high product yields.[8][9]

Caption: The Palladium-Catalyzed Negishi Catalytic Cycle.

Experimental Protocol: Palladium-Catalyzed Coupling of 2-Ethylbutylzinc Bromide with Aryl Bromides

This protocol describes a general procedure for the efficient coupling of various aryl and heteroaryl bromides. The key to success lies in the rigorous exclusion of air and moisture, as organozinc reagents are pyrophoric and readily decompose upon exposure.[6]

Reagents and Equipment

| Item | Specification | Supplier Example | Notes |

| Organozinc Reagent | 2-Ethylbutylzinc bromide, 0.5 M in THF | Sigma-Aldrich (Cat# 498548) | Store under inert gas at 2-8°C. |

| Aryl Halide | Substituted Aryl Bromide (e.g., 4-Bromoanisole) | Varies | Must be pure and dry. |

| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) | Strem, Aldrich | Use a reliable source. |

| Ligand | CPhos or XPhos | Strem, Aldrich | Biaryldialkylphosphine ligands are critical for efficiency.[7][8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Acros, Aldrich (DriSolv) | Must be anhydrous (<50 ppm H₂O). |

| Inert Gas | High-purity Argon or Nitrogen | Varies | For maintaining an inert atmosphere. |

| Glassware | Schlenk flasks, gas-tight syringes, cannulas | Varies | Must be oven- or flame-dried before use. |

| Other | Magnetic stirrer, heating mantle/oil bath, TLC plates, silica gel | Varies | Standard laboratory equipment. |

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere)

-

Glassware Preparation: Oven-dry all glassware (a Schlenk flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool under a stream of argon or nitrogen.

-

Catalyst Preparation: To the reaction Schlenk flask, add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., CPhos, 9.7 mg, 0.02 mmol, 2 mol%) under a positive pressure of argon.

-

Reagent Addition: Add the aryl bromide (e.g., 187 mg, 1.0 mmol, 1.0 equiv) to the flask.

-

Solvent Addition: Add anhydrous THF (e.g., 4 mL) via a gas-tight syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst is fully dissolved and the solution is homogeneous.

Cross-Coupling Reaction 5. Organozinc Addition: Using a gas-tight syringe, slowly add the 2-Ethylbutylzinc bromide solution (0.5 M in THF, 3.0 mL, 1.5 mmol, 1.5 equiv) to the stirred reaction mixture at room temperature. Note: A slight exotherm may be observed. 6. Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-65°C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

Work-up and Purification 7. Quenching: Once the reaction is complete, cool the flask to room temperature and carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution (5 mL). Caution: Quenching may be exothermic. 8. Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). 9. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 10. Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Caption: Step-by-step experimental workflow for Negishi coupling.

Substrate Scope and Performance

The protocol outlined is robust and applicable to a wide range of aryl and heteroaryl bromides. The use of advanced biarylphosphine ligands like CPhos allows for the efficient coupling of both electron-rich and electron-poor substrates, as well as sterically demanding partners.[7][10]

| Entry | Aryl Bromide | Product | Typical Yield (%) | Notes |

| 1 | 4-Bromoanisole | 4-(2-Ethylbutyl)anisole | >90% | Electron-rich substrate couples efficiently. |

| 2 | 4-Bromobenzonitrile | 4-(2-Ethylbutyl)benzonitrile | >85% | Tolerates electron-withdrawing nitrile group.[7] |

| 3 | 2-Bromotoluene | 2-(2-Ethylbutyl)toluene | >88% | Sterically hindered ortho-substituted substrate works well.[7] |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(2-Ethylbutyl)-4-(trifluoromethyl)benzene | >90% | Strong electron-withdrawing group is well-tolerated. |

| 5 | 3-Bromopyridine | 3-(2-Ethylbutyl)pyridine | >80% | Applicable to heteroaromatic systems. |

Yields are representative based on literature for similar primary and secondary alkylzinc couplings and may vary based on exact conditions and scale.[7][10]

Safety and Handling of Organozinc Reagents

CRITICAL: Organozinc reagents like 2-Ethylbutylzinc bromide are highly reactive and require specialized handling techniques.

-

Pyrophoricity: Solutions of organozinc reagents can be pyrophoric, meaning they can ignite spontaneously on contact with air.[6] All transfers must be conducted under an inert atmosphere using gas-tight syringes or cannulas.[11]

-

Moisture Sensitivity: These reagents react violently with water and other protic sources. Ensure all solvents are anhydrous and all glassware is rigorously dried.[12][13]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling organozinc reagents. Work must be performed in a well-ventilated chemical fume hood.[11]

-

Spill and Disposal: In case of a small spill, smother with dry sand or another inert absorbent. Do not use water. Unused reagent must be quenched carefully by a trained professional according to institutional safety protocols.[11]

References

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Available at: [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]

-

ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Available at: [Link]

-

Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Available at: [Link]

-

Agilent. (2015). Safety data sheet. Available at: [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

-

Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Available at: [Link]

-

YouTube. (2020). Use of Organozinc compounds. Available at: [Link]

-

YouTube. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. Available at: [Link]

-

Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Available at: [Link]

-

Wiley Online Library. (n.d.). The Role of LiBr and ZnBr2 on the Cross‐Coupling of Aryl Bromides with Bu2Zn or BuZnBr. Chemistry – A European Journal. Available at: [Link]

-

Synthetic Communications. (2020). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. Available at: [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Applications of 2-Ethylbutylzinc Bromide in Organic Synthesis: A Detailed Guide for Researchers

Introduction: Navigating the Utility of a Branched Alkyl Nucleophile

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Organozinc reagents have emerged as indispensable tools in this endeavor, offering a balance of reactivity and functional group tolerance. Among these, 2-Ethylbutylzinc bromide, a secondary alkylzinc halide, presents a unique set of opportunities and challenges for the discerning chemist. Its branched structure is a valuable motif in many biologically active molecules and advanced materials. However, the very nature of its secondary alkyl framework introduces the potential for undesired side reactions, most notably β-hydride elimination, during cross-coupling processes.